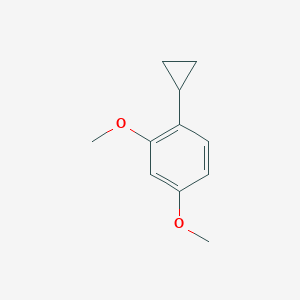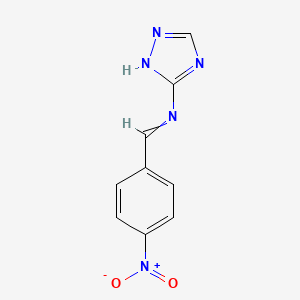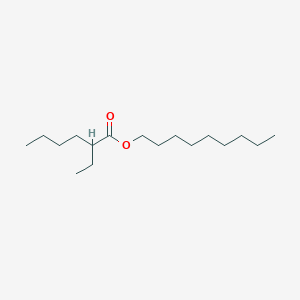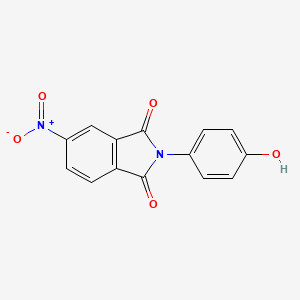![molecular formula C18H15N3O B11715311 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzodiazolring und eine Nitrilgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril beinhaltet typischerweise die Kondensation geeigneter Benzodiazolderivate mit nitrilhaltigen Verbindungen unter kontrollierten Bedingungen. Die Reaktion erfordert häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in Amine umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können den Benzodiazolring modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nucleophile werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu Oxiden führen, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Erforscht auf sein Potenzial als therapeutisches Mittel bei verschiedenen Krankheiten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann spezifische Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade aufzuklären.
Wirkmechanismus
The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxyphenylisocyanat: Bekannt für seine chemoselektiven Eigenschaften.
Imidazo[1,2-a]pyridine: Erkannt für ihre breite Palette von Anwendungen in der pharmazeutischen Chemie.
Einzigartigkeit
2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril zeichnet sich durch seine einzigartige Struktur aus, die einen Benzodiazolring mit einer Nitrilgruppe kombiniert, was einzigartige chemische und biologische Eigenschaften bietet.
Dieser ausführliche Artikel bietet eine umfassende Übersicht über 2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-yliden]-3-(2-Methylphenyl)-3-oxopropannitril, die seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C18H15N3O |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H15N3O/c1-12-7-3-4-8-13(12)17(22)14(11-19)18-20-15-9-5-6-10-16(15)21(18)2/h3-10,22H,1-2H3 |
InChI-Schlüssel |
PAAIPCWQTPHZKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)







